molecular formula C27H27N3O3 B13888844 phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate

phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate

Cat. No.: B13888844
M. Wt: 441.5 g/mol
InChI Key: HWIOVJCJCYQISA-UHFFFAOYSA-N
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Description

Phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring substituted with tert-butyl and phenylmethoxyphenyl groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Substitution Reactions: The tert-butyl and phenylmethoxyphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

    Carbamate Formation: The final step involves the reaction of the substituted pyrazole with phenyl isocyanate to form the carbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbanilate
  • Phenyl N-phenylcarbamate
  • tert-Butyl phenylurethane

Uniqueness

Phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C27H27N3O3/c1-27(2,3)24-18-25(28-26(31)33-22-14-8-5-9-15-22)30(29-24)21-13-10-16-23(17-21)32-19-20-11-6-4-7-12-20/h4-18H,19H2,1-3H3,(H,28,31)

InChI Key

HWIOVJCJCYQISA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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